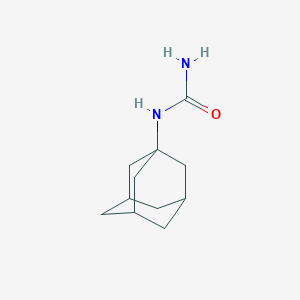

N-(1-Adamantyl)urea

Overview

Description

N-(1-Adamantyl)urea, also known as N-Adamantylurea, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid compound with a molecular weight of 163.21 g/mol. It is used in a variety of biochemical and physiological processes, including enzyme inhibition, protein folding, and DNA replication. N-Adamantylurea has been studied for its potential therapeutic applications, including cancer therapy, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

Antiviral and Antimicrobial Properties : N-(1-Adamantyl)urea and its derivatives have shown potential in antiviral and antimicrobial applications. Kreutzberger and Tantawy (1983) noted antiviral, antimycotic, and herbicidal activity in certain adamantyl urea compounds (Kreutzberger & Tantawy, 1983). Patil et al. (2019) found that adamantyl urea derivatives exhibited promising growth inhibition against certain bacterial strains, particularly Acinetobacter baumannii (Patil et al., 2019).

Soluble Epoxide Hydrolase (sEH) Inhibition : Several studies have focused on the role of adamantyl urea derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. Rose et al. (2010) noted that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors exhibited significant improvements in pharmacokinetic parameters over previous adamantyl urea-based inhibitors (Rose et al., 2010). Liu et al. (2015) studied the metabolism of N-adamantyl urea-based sEH inhibitors, indicating their potential as therapeutics for hypertension and inflammation (Liu et al., 2015).

Mycobacterium tuberculosis Treatment : Adamantyl ureas have been identified as active compounds against Mycobacterium tuberculosis. Scherman et al. (2012) discovered adamantyl ureas that target MmpL3, a protein involved in the secretion of trehalose mono-mycolate in M. tuberculosis (Scherman et al., 2012).

Improved Drug Properties : Research has also focused on modifying the adamantyl structure to improve the pharmacokinetic and metabolic properties of drugs. Burmistrov et al. (2018) examined the effects of alterations in the adamantane structure on sEH inhibition potency and metabolic stability (Burmistrov et al., 2018).

Chemical Synthesis and Modification : The chemical properties of adamantyl ureas, such as their stability and reactivity, make them useful in various synthetic applications. Shokova et al. (1997) proposed a new method for N-adamantylation of amides, nitriles, and ureas (Shokova et al., 1997).

Crystal Structure Analysis : Yun (2006) determined the crystal structure of this compound, contributing to the understanding of its physical properties (Yun, 2006).

Mechanism of Action

Target of Action

N-(1-Adamantyl)urea primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and the regulation of cell-surface plasminogen activation, which are essential processes in cellular growth and migration.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

This compound is involved in the regulation of a wide range of mammalian biochemical pathways. It is particularly associated with the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) to the corresponding diols . The inhibition of sEH is often achieved experimentally, leading to improved microcirculation and tissue repair after myocardial infarction and ischemic stroke .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By influencing the activity of the Urokinase-type plasminogen activator, this compound can potentially affect a variety of cellular processes, including cell growth and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other molecules in its environment, the pH of the environment, and the temperature . It is also important to note that the compound should be handled with care to avoid dust formation and inhalation .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-(1-Adamantyl)urea has been shown to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of the enzyme soluble epoxide hydrolase (sEH) . The interaction between this compound and sEH is believed to be due to the unique structure of the compound, which allows it to bind to the enzyme and inhibit its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that high doses of the compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s unique structure may influence its localization or accumulation within cells.

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name |

1-adamantylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYHPAUOLCHORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156693 | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13072-69-0 | |

| Record name | 1-Adamantylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13072-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

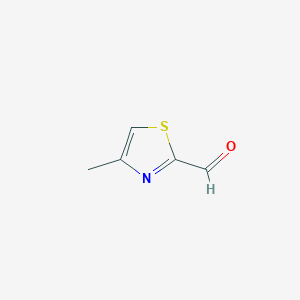

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural basis for the unique crystal packing observed in N-(1-Adamantyl)urea?

A1: this compound exhibits an interesting "interlayer-type" crystal structure. [, ] This arises from the bulky, rigid adamantyl cage and the hydrogen bonding capabilities of the urea group. The adamantyl cage adopts a stable chair conformation, and the urea moieties form hydrogen bonds with neighboring molecules, leading to the formation of distinct layers within the crystal lattice.

Q2: How does the structure of this compound relate to its potential applications in drug delivery?

A2: The adamantyl group present in this compound exhibits a strong affinity for specific synthetic receptors, such as the bis(adamantylurea) pincer (BAUP). [] This interaction can be exploited to develop colloidal drug delivery systems. For instance, this compound-functionalized polybenzofulvene has been explored as a potential carrier for doxorubicin, an anticancer drug. []

Q3: Can this compound derivatives act as inhibitors of soluble epoxide hydrolase (sEH), and how does their structure influence this activity?

A3: Yes, incorporating this compound into specific molecular frameworks generates potent sEH inhibitors. [, ] Studies have shown that substituting the phenyl ring at the urea's 1-position and modifying the acyl group on the piperidine ring significantly impacts potency and pharmacokinetic properties. [] For example, introducing a trifluoromethoxy group at the para position of the phenyl ring and a cyclopropanecarbonyl group on the piperidine ring resulted in a compound (52) with significantly increased potency and improved pharmacokinetic parameters compared to the parent this compound structure. []

Q4: What are the limitations of using this compound derivatives as sEH inhibitors, and how are researchers addressing them?

A4: While initial this compound-based sEH inhibitors showed promise, issues like limited water solubility, high melting points, and low metabolic stability hampered their development. [] To overcome these limitations, researchers have explored incorporating a substituted piperazino group as a tertiary pharmacophore. [] This modification has led to compounds with improved pharmacokinetic properties while maintaining high potency against sEH.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: X-ray diffraction is a key technique used to determine the crystal structure of this compound, revealing its unique interlayer arrangement. [] Various spectroscopic methods, likely including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the compound's structure and analyze its derivatives. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) are likely used to assess the purity of synthesized compounds and study their pharmacokinetic properties in biological samples. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)